5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This specific compound features an ethyl and methoxy group attached to the phenyl ring, which is further connected to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 5-ethyl-2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: A compound with a similar methoxy group but different overall structure.
1-(5-ethyl-2-methoxyphenyl)-3-methyl-1-butanone: Another compound with a similar phenyl ring substitution pattern.
Uniqueness
5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-(5-ethyl-2-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-3-8-4-5-11(16-2)9(6-8)10-7-12(13)15-14-10/h4-7H,3H2,1-2H3,(H3,13,14,15) |
InChI Key |
YCYIDNQOVDYLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.